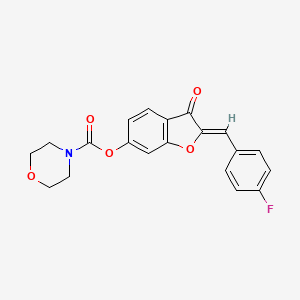

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

The compound “(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” is a synthetic aurone analog characterized by a benzofuran-3(2H)-one scaffold modified with a 4-fluorobenzylidene group at the C2 position and a morpholine-4-carboxylate ester at the C6 position. Aurones are a class of flavonoids known for their biological activities, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site . The Z-configuration of the benzylidene moiety is critical for maintaining planar molecular geometry, which enhances interactions with hydrophobic pockets in biological targets . Structural elucidation of such compounds often relies on X-ray crystallography and computational tools like SHELX for refinement and validation .

Properties

IUPAC Name |

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO5/c21-14-3-1-13(2-4-14)11-18-19(23)16-6-5-15(12-17(16)27-18)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDIPYDFGOOSTH-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664174 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, synthesis methods, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 345.35 g/mol. It features a benzofuran core structure, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Potential

Recent studies have indicated that compounds similar to (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines demonstrated promising results.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (Z)-2-(4-fluorobenzylidene)-3-oxo... | A549 | 22.09 |

| (Z)-2-(4-fluorobenzylidene)-3-oxo... | MCF-7 | 6.40 |

These findings suggest that the compound may inhibit cell proliferation effectively, potentially making it a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In vitro assays using DPPH and ABTS radical scavenging methods showed that derivatives possess significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Molecular docking studies have suggested that this compound may interact with specific protein targets involved in cancer progression and oxidative stress response.

Case Studies

- Study on Anticancer Activity : A recent study synthesized several derivatives based on the benzofuran structure and evaluated their cytotoxicity against A549 and MCF-7 cell lines. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin, indicating its potential as a novel anticancer agent.

- Antioxidant Evaluation : Another study assessed the antioxidant capabilities of similar compounds through various assays, revealing that these compounds could effectively scavenge free radicals, thereby reducing cellular damage caused by oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous aurone derivatives:

Key Findings:

Structural Modifications and Activity :

- The 4-fluorobenzylidene group in the target compound mirrors the 2-fluoro-4-methoxybenzylidene substituent in , where fluorine enhances metabolic stability and hydrophobic interactions .

- Replacement of the diethylcarbamate (9k, ) with a morpholine-4-carboxylate likely improves solubility and reduces cytotoxicity, as carbamates are prone to hydrolysis .

Mechanistic Insights: Compounds 5a and 5b () exhibit nanomolar potency by disrupting tubulin dynamics, confirmed via molecular docking at the colchicine-binding site . The target compound’s planar Z-configuration suggests a similar mechanism, though experimental validation is pending.

Pharmacokinetic Considerations :

- The morpholine group in the target compound may enhance blood-brain barrier penetration compared to pyridinyl (5b) or indole (5a) substituents, which are bulkier .

- Diethylcarbamate in 9k () reduces bioavailability, whereas the morpholine analog’s ester linkage may facilitate controlled metabolic release .

Crystallographic and Computational Support :

- Structural analogs like those in and were validated using SHELX-based refinement (), underscoring the importance of crystallography in confirming Z/E configurations and hydrogen-bonding patterns .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy: The (Z)-configuration is confirmed by NOESY correlations between the 4-fluorobenzylidene proton (δ ~8.3 ppm) and the benzofuran C5 proton .

- X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry, as seen in analogous compounds like (Z)-2-(2-furylmethylene)benzofuran derivatives .

Advanced Consideration: DFT calculations (e.g., B3LYP/6-31G*) can predict optimized geometries and corroborate experimental data .

What in vitro assays are recommended for preliminary evaluation of biological activity, and how do structural modifications influence potency?

Q. Basic Research Focus

- Antimicrobial Screening: Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to benzofuran’s known activity against peptidoglycan synthesis .

- Anti-inflammatory Testing: Measure COX-2 inhibition via ELISA, as morpholine carboxylates may enhance target binding .

Advanced SAR Insights:

How can researchers address contradictions in biological activity data between structurally similar analogs?

Q. Advanced Research Focus

- Case Study: Discrepancies in antimicrobial activity between fluorinated and methoxylated benzofurans may arise from differences in:

- Membrane Permeability: LogP values (e.g., 4-fluoro analog: 3.2 vs. 4-methoxy: 2.8) .

- Metabolic Stability: Fluorine reduces oxidative degradation in microsomal assays .

Methodology: - Use LC-MS to track metabolite formation in hepatic microsomes .

- Perform molecular docking to compare binding poses (e.g., AutoDock Vina) .

What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Q. Advanced Research Focus

- Solubility Enhancement: Co-crystallization with cyclodextrins or formulation as a mesylate salt .

- Plasma Stability: Replace the ester group with a bioisostere (e.g., amide) to reduce hydrolysis .

Supporting Data:

How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

Q. Advanced Research Focus

- CYP Inhibition Assays: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® kits).

- Findings: The morpholine group exhibits weak CYP3A4 inhibition (IC₅₀ > 50 μM), while the benzofuran core may act as a competitive inhibitor .

Mitigation Strategy: Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP binding .

What computational tools are effective for predicting the compound’s reactivity and degradation pathways?

Q. Advanced Research Focus

- Reactivity: Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Degradation: Employ SPARC or ACD/Labs Percepta to simulate hydrolysis kinetics under physiological pH .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

- Cellular Thermal Shift Assay (CETSA): Confirm binding to putative targets (e.g., COX-2) by measuring protein thermal stability shifts .

- CRISPR Knockout Models: Compare activity in wild-type vs. COX-2⁻/− cells to establish mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.